4-(chloromethyl)-1-((5-methylthiophen-2-yl)methyl)-1H-1,2,3-triazole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-(chloromethyl)-1-[(5-methylthiophen-2-yl)methyl]triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3S/c1-7-2-3-9(14-7)6-13-5-8(4-10)11-12-13/h2-3,5H,4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVOCWQGPDPKJND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)CN2C=C(N=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(Chloromethyl)-1-((5-methylthiophen-2-yl)methyl)-1H-1,2,3-triazole is a triazole derivative that has garnered attention for its potential biological activities. This compound features a complex structure that may contribute to various pharmacological effects, including antimicrobial, antifungal, and anticancer properties. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure and Properties
- Molecular Formula : C₉H₁₀ClN₃S
- Molecular Weight : 227.714 g/mol
- IUPAC Name : 4-(chloromethyl)-1-[(5-methylthiophen-2-yl)methyl]triazole
- CAS Number : 2092475-39-1
The compound's structure includes a triazole ring, which is known for its diverse biological activities, making it a valuable scaffold in medicinal chemistry.
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of triazole derivatives, including this compound. Triazoles are recognized for their effectiveness against various bacterial and fungal strains.
Table 1: Antimicrobial Activity of Triazole Compounds
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4-(Chloromethyl)-1H-triazole | Escherichia coli | 16 µg/mL |
| 4-(Chloromethyl)-1H-triazole | Staphylococcus aureus | 32 µg/mL |
| Other Triazoles | Klebsiella pneumoniae | >100 µg/mL |
In a study assessing various triazole compounds, it was found that while some derivatives exhibited significant antimicrobial activity, the specific activity of 4-(chloromethyl)-1-((5-methylthiophen-2-yl)methyl)-1H-triazole requires further investigation to establish its efficacy against resistant strains .
Anticancer Activity
The anticancer potential of triazole derivatives has been extensively studied. For instance, compounds similar to 4-(chloromethyl)-1-((5-methylthiophen-2-yl)methyl)-1H-triazole have shown promising results in inhibiting tumor cell proliferation and inducing apoptosis in various cancer cell lines.
Case Study: Antitumor Activity Evaluation
In a comparative study on structurally related triazoles, several derivatives were synthesized and evaluated for their antitumor activity against non-small cell lung cancer (NSCLC) cells. The results indicated:
- Compound Efficacy : Certain derivatives exhibited IC50 values as low as 10 µM against NSCLC cells.
- Mechanism of Action : The compounds induced apoptosis via the Bcl-2/caspase3 signaling pathway and inhibited migration through downregulation of MMP9 protein expression .
The biological activity of 4-(chloromethyl)-1-((5-methylthiophen-2-yl)methyl)-1H-triazole may involve interaction with specific molecular targets. Triazoles are known to modulate enzyme activities and receptor functions by binding to crucial sites within these proteins.
Scientific Research Applications
Pharmaceutical Applications
4-(Chloromethyl)-1-((5-methylthiophen-2-yl)methyl)-1H-1,2,3-triazole is part of the triazole family, known for their diverse biological activities. Triazoles have been extensively studied for their potential as:
- Antifungal Agents : Triazoles are well-documented for their antifungal properties. Compounds with similar structures have shown effectiveness against various fungal pathogens.
- Antiviral Activity : Preliminary studies suggest that derivatives of triazoles may exhibit antiviral properties. For instance, compounds structurally related to this compound have been evaluated for their efficacy against viral strains, indicating potential applications in antiviral drug development .
Agricultural Applications
The compound's reactivity can be leveraged in agricultural chemistry:
- Pesticides and Herbicides : The chloromethyl group enhances the compound's ability to interact with biological systems, making it a candidate for developing new pesticides and herbicides. Triazole derivatives are often used to protect crops from fungal infections.
Materials Science
Triazoles are also being explored in materials science:
- Polymer Chemistry : The incorporation of triazole units into polymer backbones can enhance material properties such as thermal stability and mechanical strength. Research into polymer composites containing triazole derivatives is ongoing .
Table 1: Comparison of Triazole Derivatives
| Compound Name | Structure Features | Notable Applications |
|---|---|---|
| 4-(Chloromethyl)-1H-1,2,3-triazole | Chloromethyl group enhances reactivity | Antifungal and antiviral agents |
| 4-Methylthio-1H-1,2,3-triazole | Methylthio group attached | Exhibits antibacterial activity |
| 5-Aryltriazoles | Aryl groups attached | Potential anticancer properties |
| 4-Chloro-N-(substituted)triazoles | Chlorine substituent on triazole ring | Known for various biological activities |
Table 2: Antiviral Activity of Related Compounds
| Compound | Activity Against Viral Strains | Concentration (μM) |
|---|---|---|
| Compound 5 | Active against Sabin strains | 0.02 - 0.99 |
| Compound 6 | Inactive against some isolates | - |
Case Study 1: Antiviral Efficacy
A study investigated the antiviral activity of triazole derivatives against poliovirus strains. The results indicated that certain derivatives exhibited significant activity at nanomolar concentrations, suggesting that similar compounds like this compound could be developed as antiviral agents .
Case Study 2: Agricultural Applications
Research into the agricultural use of triazole derivatives has shown promising results in controlling fungal pathogens in crops. The effectiveness of these compounds highlights the potential for developing new fungicides based on the structural characteristics of compounds like this compound .
Chemical Reactions Analysis
Nucleophilic Substitution at the Chloromethyl Group
The chloromethyl group undergoes facile nucleophilic substitution (Sₙ2) due to the electrophilic nature of the chlorine atom. Key reactions include:
Replacement with Azide Groups
Reaction with sodium azide (NaN₃) in DMF at 70°C yields the azidomethyl derivative, a precursor for further click chemistry applications .
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| NaN₃ | DMF, 70°C, 3 h | 4-(azidomethyl)-1-((5-methylthiophen-2-yl)methyl)-1H-1,2,3-triazole | 78% |
Amine Functionalization
Primary or secondary amines (e.g., benzylamine) react under mild basic conditions (K₂CO₃/DMF) to form secondary or tertiary amines :
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Benzylamine | K₂CO₃, DMF, RT | 4-(benzylaminomethyl)-1-((5-methylthiophen-2-yl)methyl)-1H-1,2,3-triazole | 85% |
Cross-Coupling Reactions
The chloromethyl group can be modified for participation in palladium-catalyzed cross-coupling reactions.
Suzuki–Miyaura Coupling
After converting the chloromethyl group to a boronic ester via Miyaura borylation, Suzuki coupling with aryl halides generates biaryl derivatives :
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Pd(OAc)₂, K₂CO₃ | THF/H₂O (3:1), 85–90°C, 12 h | 4-(aryl-methyl)-1-((5-methylthiophen-2-yl)methyl)-1H-1,2,3-triazole | 82–91% |
Cycloaddition Reactions
The 1,2,3-triazole core participates in [3+2] cycloadditions, though steric hindrance from the thiophene substituent may limit reactivity .
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The azidomethyl derivative (from Section 1.1) reacts with terminal alkynes to form bis-triazole architectures :
| Reagent | Conditions | Product |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
